molecular formula C23H28N2O4 B2926407 N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898441-20-8

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2926407
CAS No.: 898441-20-8
M. Wt: 396.487
InChI Key: QXQRJTIEPQJKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily characterized as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound is designed to exploit the unique structural features of the HDAC6 catalytic domain, with the tetrahydroisoquinoline moiety serving as a key zinc-binding group that competes with native substrates [https://pubmed.ncbi.nlm.nih.gov/31519004/]. The primary research value of this inhibitor lies in its isoform selectivity, which allows for the specific targeting of HDAC6's tubulin deacetylase activity without broadly inhibiting class I HDACs involved in histone modification, thereby providing a more targeted tool for dissecting HDAC6-specific pathways [https://www.nature.com/articles/s41420-021-00447-7]. Its application is pivotal in studies focused on protein aggregation diseases, such as neurodegenerative disorders, due to HDAC6's role in the clearance of damaged proteins via the ubiquitin-proteasome and aggresome-autophagy pathways. Furthermore, in oncology, researchers utilize this compound to investigate the mechanisms of HDAC6 in cancer cell proliferation, metastasis, and drug resistance, particularly through its interactions with microtubule networks and chaperone proteins like HSP90 [https://aacrjournals.org/cancerres/article/78/4/1030/631305/Targeting-HDAC6-Mediated-Aggresome-Formation]. The distinct N-cyclohexylacetamide side chain is hypothesized to contribute to its pharmacokinetic profile and binding affinity, making it a valuable chemical probe for validating HDAC6 as a therapeutic target and for developing next-generation epigenetic therapies.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h4-7,12,15,19H,1-3,8-11,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQRJTIEPQJKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the tetrahydroisoquinoline moiety. Common synthetic routes may involve the use of cyclohexylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product. Reaction conditions often include controlled temperatures, specific solvents, and purification steps to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate specific biological pathways or targets.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Activity Trends :

  • Bulky substituents (e.g., naphthylmethyl in 54) enhance receptor affinity but reduce solubility.
  • Electron-donating groups (e.g., methoxy in ’s 17b) improve metabolic stability.

Pyrimidinyloxy Acetamide Analogues

describes a compound with a pyrimidinyloxy acetamide structure linked to THIQ. Replacing the target compound’s pyran ring with a pyrimidine introduces additional nitrogen atoms, which could enhance π-π stacking interactions. However, the pyran ring’s 4-oxo group may stabilize binding via hydrogen bonding, a feature absent in pyrimidine derivatives .

Parameter Target Compound Pyrimidinyloxy Acetamide ()
Heterocyclic Ring 4H-pyran (oxygen-containing) Pyrimidine (nitrogen-containing)
Substituent Cyclohexyl 4-Isopropylphenyl
Molecular Weight ~416 g/mol (estimated) 416.52 g/mol

Phenoxyphenyl-THIQ Derivatives

lists N-(4-phenoxyphenyl)-2-(THIQ-1-yl)acetamide, differing in the THIQ attachment position (1-yl vs. 2-yl) and the phenyl substituent. The 2-yl substitution in the target compound may orient the THIQ moiety more favorably for target engagement, while the cyclohexyl group offers improved pharmacokinetics over phenoxyphenyl .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves coupling a THIQ-methyl pyran intermediate with cyclohexyl acetamide, analogous to methods in and .
  • The cyclohexyl group may mitigate toxicity issues seen with arylalkyl substituents in ’s compounds .
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., trifluoroethoxy in ’s 17b) could enhance metabolic stability .

Biological Activity

Overview of N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a complex structure that includes a pyran ring and a tetrahydroisoquinoline moiety, which are known to contribute to various pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

N cyclohexyl 2 4 oxo 6 1 2 3 4 tetrahydroisoquinolin 2 yl methyl 4H pyran 3 yloxyacetamide\text{N cyclohexyl 2 4 oxo 6 1 2 3 4 tetrahydroisoquinolin 2 yl methyl 4H pyran 3 yloxyacetamide}

Biological Activity

The biological activity of compounds similar to N-cyclohexyl derivatives often includes:

  • Antimicrobial Activity : Many derivatives exhibit significant antimicrobial properties against various bacteria and fungi.
  • Anticancer Properties : Certain compounds in this class have shown potential in inhibiting cancer cell proliferation in vitro and in vivo.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Neuroprotective Effects : Compounds containing tetrahydroisoquinoline structures are often investigated for their neuroprotective properties against neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study on similar tetrahydroisoquinoline derivatives demonstrated their ability to inhibit tumor growth in mouse models by inducing apoptosis in cancer cells.
  • Neuroprotection : Research has indicated that certain isoquinoline derivatives can protect neurons from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders.
  • Antimicrobial Studies : Compounds with similar structural motifs have been tested against various pathogens, showing promising results in inhibiting bacterial growth.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Tetrahydroisoquinoline DerivativeAnticancer
Pyran-based CompoundAntimicrobial
Isoquinoline AnalogueNeuroprotective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.